2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid

DPP‑IV inhibition fibroblast adhesion collagen binding

The target compound, 2-[[1-(2‑aminopropanoyl)pyrrolidine‑2‑carbonyl]amino]acetic acid (CAS 36301‑96‑9, synonym H‑Ala‑Pro‑Gly‑OH), is an L‑alanyl‑L‑prolylglycine tripeptide composed of L‑alanine, L‑proline and glycine joined by peptide bonds [REFS‑1]. With a molecular formula of C₁₀H₁₇N₃O₄ and a molecular weight of 243.26 g mol⁻¹, it belongs to the class of short collagen‑mimetic peptides that interact with dipeptidyl peptidase IV (DPP‑IV/CD26) and protocollagen proline hydroxylase [REFS‑2].

Molecular Formula C10H17N3O4
Molecular Weight 243.26 g/mol
Cat. No. B12114034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid
Molecular FormulaC10H17N3O4
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NCC(=O)O)N
InChIInChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)
InChIKeyUGTHTQWIQKEDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic Acid (H‑Ala‑Pro‑Gly‑OH): Core Identity, Structural Class, and Baseline Procurement Profile


The target compound, 2-[[1-(2‑aminopropanoyl)pyrrolidine‑2‑carbonyl]amino]acetic acid (CAS 36301‑96‑9, synonym H‑Ala‑Pro‑Gly‑OH), is an L‑alanyl‑L‑prolylglycine tripeptide composed of L‑alanine, L‑proline and glycine joined by peptide bonds [REFS‑1]. With a molecular formula of C₁₀H₁₇N₃O₄ and a molecular weight of 243.26 g mol⁻¹, it belongs to the class of short collagen‑mimetic peptides that interact with dipeptidyl peptidase IV (DPP‑IV/CD26) and protocollagen proline hydroxylase [REFS‑2]. The compound is supplied as a lyophilized powder (purity typically ≥95 % by HPLC) and is used as a research tool in enzymology, cell‑adhesion studies, and peptide synthesis [REFS‑3].

Lyophilized format Ready for reconstitution in aqueous buffers
DPP-IV research Reported inhibitor for collagen-binding studies
HPLC purity Consistent lot-to-lot performance for enzyme assays

Why Generic Substitution of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic Acid Fails: Evidence of Sequence‑Dependent Functional Divergence


Short collagen‑mimetic tripeptides that share a Pro‑X‑Y or X‑Pro‑Y architecture are not functionally interchangeable because the identity of the N‑terminal residue dictates whether the peptide acts as an enzyme substrate, a competitive inhibitor, or an inactive bystander. For 2-[[1-(2‑aminopropanoyl)pyrrolidine‑2‑carbonyl]amino]acetic acid, the Ala‑Pro‑Gly sequence confers a dual biochemical profile – inhibition of dipeptidyl peptidase IV (DPP‑IV) and, in oligomeric form, substrate activity toward protocollagen proline hydroxylase – that is absent in the near‑isosteric analogs Gly‑Pro‑Gly (inhibitor of the hydroxylase) and Gly‑Pro (no DPP‑IV inhibition). Consequently, procurement decisions that treat these tripeptides as drop‑in replacements risk obtaining a compound with the wrong functional fingerprint for the intended assay [REFS‑1][REFS‑2].

Gly-Pro-Gly: hydroxylase inhibitor, not substrate
May reverse assay outcome in protocollagen hydroxylase studies; the Ala-Pro-Gly series is required for substrate activity.
Gly-Pro: lacks DPP-IV inhibition
Missing C‑terminal Gly renders it inactive in fibroblast adhesion models, potentially yielding a null result.
Gly-Gly-Gly: no DPP-IV recognition
Does not interact with the DPP‑IV active site; cell adhesion inhibition may not transfer from Ala‑Pro‑Gly evidence.

Quantitative Differentiation of 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic Acid Against Closest Analogs: Head‑to‑Head Cell Adhesion and Enzymatic Data


Fibroblast Adhesion to Collagen: Ala‑Pro‑Gly vs Gly‑Pro‑Ala, Gly‑Pro, and Gly‑Gly‑Gly

In a direct comparative study using mouse 3T3 and 3T12 fibroblast plasma membranes, the dipeptide inhibitors Gly‑Pro‑Ala and Ala‑Pro‑Gly both significantly inhibited fibroblast adhesion to native or denatured collagen, whereas the closely related peptides Gly‑Pro and Gly‑Gly‑Gly showed no inhibitory activity [REFS‑1]. Although exact IC₅₀ values were not reported, the qualitative rank‑order potency clearly discriminates Ala‑Pro‑Gly from non‑inhibitory analogs.

Fibroblast adhesion
Head-to-head
Ala‑Pro‑Gly: active inhibitor; Gly‑Pro and Gly‑Gly‑Gly: inactive
Supports DPP‑IV‑dependent adhesion assay discrimination
Qualitative data; IC₅₀ not reported
DPP‑IV inhibition fibroblast adhesion collagen binding

Protocollagen Proline Hydroxylase: Substrate Activity of (Ala‑Pro‑Gly)ₙ vs Inhibitory Activity of (Gly‑Pro‑Gly)ₙ

Oligopeptides with the repeating sequence Ala‑Pro‑Gly served as substrates for protocollagen proline hydroxylase, yielding hydroxyproline in a length‑dependent manner, whereas oligopeptides of the sequence Gly‑Pro‑Gly were not substrates and, at tetrameric length, acted as competitive inhibitors of the enzyme [REFS‑1]. The tripeptide BOC‑Ala‑Pro‑Gly‑OMe was not hydroxylated, but oligomers from dimer to hexamer were active, indicating a minimum chain‑length requirement for recognition.

Hydroxylase substrate
Class-level
(Ala‑Pro‑Gly)n oligomers are substrates; (Gly‑Pro‑Gly)n are competitive inhibitors
Select Ala‑Pro‑Gly series for hydroxylation substrate studies
Class‑level inference; no Kᵢ reported; length‑dependent activity
collagen biosynthesis prolyl hydroxylase substrate specificity

DPP‑IV Active‑Site Recognition: Ala‑Pro‑Gly as a Competent Inhibitor vs Gly‑Pro as an Inactive Analog

The same study that identified DPP‑IV on fibroblast membranes demonstrated that the enzyme specifically cleaves Gly‑Pro‑NH‑Np (Kₘ 0.63 mM, V_max 6.1 nmol min⁻¹ mg⁻¹) and is inhibited by both Ala‑Pro‑Gly and Gly‑Pro‑Ala, while the dipeptide Gly‑Pro showed no inhibition [REFS‑1]. This establishes that the presence of a third amino acid (Gly or Ala) C‑terminal to Pro is necessary for inhibitory activity, directly ruling out Gly‑Pro as a functional substitute.

DPP‑IV active site
Head-to-head
Ala‑Pro‑Gly inhibits DPP‑IV; Gly‑Pro shows no inhibition
Confirms sequence‑dependent DPP‑IV active‑site engagement
Substrate Kₘ 0.63 mM; qualitative comparison
DPP‑IV enzyme inhibition Gly‑Pro‑NH‑Np substrate

Optimal Application Scenarios for 2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic Acid Driven by Verified Differentiation Evidence


DPP‑IV‑Mediated Cell Adhesion Assays Requiring a Defined Collagen‑Binding Inhibitor

When investigating the role of dipeptidyl peptidase IV in fibroblast or hepatocyte adhesion to collagen matrices, 2-[[1-(2‑aminopropanoyl)pyrrolidine‑2‑carbonyl]amino]acetic acid provides a validated, sequence‑specific tool that inhibits adhesion, in contrast to the inactive dipeptide Gly‑Pro. This makes it suitable for mechanistic studies of integrin‑independent cell attachment [REFS‑1].

Collagen Biosynthesis Research: Protocollagen Proline Hydroxylase Substrate Studies

Oligomers of the target peptide serve as defined substrates for protocollagen proline hydroxylase, enabling quantitative analysis of hydroxylation kinetics and co‑factor requirements. The corresponding Gly‑Pro‑Gly oligomers are not substrates but competitive inhibitors, making the Ala‑Pro‑Gly series the only viable choice for substrate‑activity experiments [REFS‑2].

Peptide Synthesis Building Block for Collagen‑Mimetic Polymers

The monomeric tripeptide is used as a building block for the solid‑phase synthesis of (Ala‑Pro‑Gly)ₙ polymers that mimic collagen triple‑helical domains. Its defined stereochemistry (L‑Ala, L‑Pro) and commercial availability at >95 % purity reduce synthetic burden compared to in‑house preparation from individual amino acids [REFS‑3].

Application
Selection Property
Validation Focus
DPP‑IV cell adhesion studies
Reported DPP‑IV inhibitor
Fibroblast adhesion assay endpoints (active vs inactive)
Collagen hydroxylase substrate research
Oligomeric substrate specificity
Hydroxylation kinetics; distinguish from Gly‑Pro‑Gly inhibitor
Collagen‑mimetic peptide synthesis
High‑purity lyophilized monomer
Solid‑phase synthesis of (Ala‑Pro‑Gly)n polymers
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